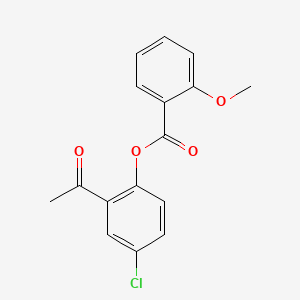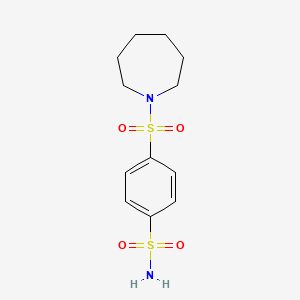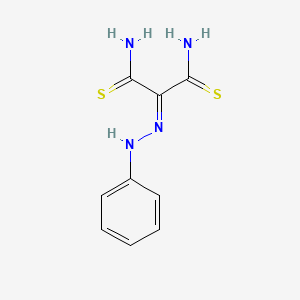![molecular formula C28H44N4 B14633791 2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) CAS No. 55446-40-7](/img/structure/B14633791.png)
2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) is an organic compound characterized by the presence of two 3,5-di-tert-butylaniline groups connected by an azo linkage (N=N). This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) typically involves the diazotization of 3,5-di-tert-butylaniline followed by coupling with another molecule of 3,5-di-tert-butylaniline. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt, which then reacts with the aniline derivative to form the azo compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) can undergo various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, although the presence of tert-butyl groups can influence the reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazo compounds.
Substitution: Formation of substituted aromatic compounds, depending on the electrophile used.
科学研究应用
2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable azo linkage and vibrant color properties.
作用机制
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) largely depends on its interaction with other molecules. The azo linkage can participate in electron transfer processes, and the bulky tert-butyl groups can influence the compound’s binding affinity and specificity. In biological systems, it may interact with enzymes or receptors, modulating their activity through steric and electronic effects.
相似化合物的比较
Similar Compounds
3,5-Di-tert-butylaniline: The parent compound without the azo linkage.
2,5-Di-tert-butylaniline: A positional isomer with different substitution patterns on the aromatic ring.
4-tert-Butylaniline: A simpler analogue with only one tert-butyl group.
Uniqueness
2,2’-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline) is unique due to its azo linkage, which imparts distinct electronic and steric properties compared to its analogues. The presence of two bulky tert-butyl groups on each aromatic ring further enhances its stability and influences its reactivity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
55446-40-7 |
|---|---|
分子式 |
C28H44N4 |
分子量 |
436.7 g/mol |
IUPAC 名称 |
2-[(2-amino-4,6-ditert-butylphenyl)diazenyl]-3,5-ditert-butylaniline |
InChI |
InChI=1S/C28H44N4/c1-25(2,3)17-13-19(27(7,8)9)23(21(29)15-17)31-32-24-20(28(10,11)12)14-18(16-22(24)30)26(4,5)6/h13-16H,29-30H2,1-12H3 |
InChI 键 |
FXWBNXCCYWDCAT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N)N=NC2=C(C=C(C=C2N)C(C)(C)C)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


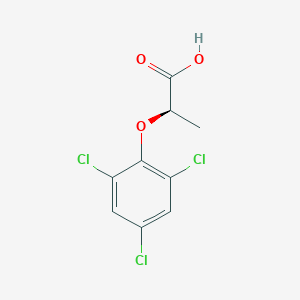
![Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14633720.png)
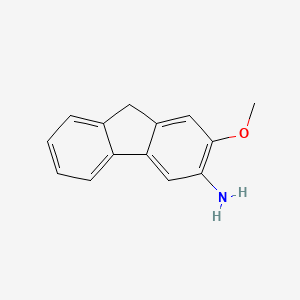
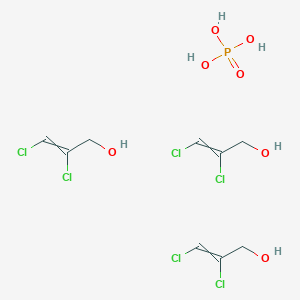

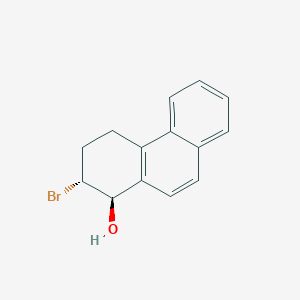
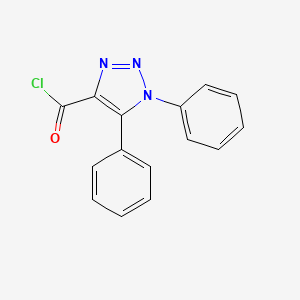
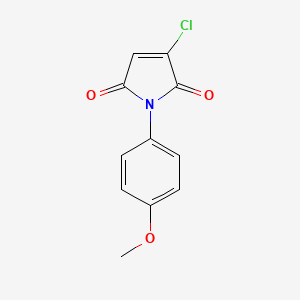
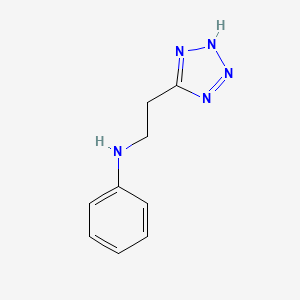
![1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene)](/img/structure/B14633767.png)
